molecular formula C12H16BrNOS B2444811 (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide CAS No. 1076160-64-9

(R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B2444811
CAS No.: 1076160-64-9
M. Wt: 302.23
InChI Key: LJYVHAAXTPZBPB-SCZPIIQISA-N
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Description

(R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a bromophenyl group, an ethylidene linkage, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromobenzaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features could make it a candidate for the development of new drugs or therapeutic agents.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (R,E)-N-(1-(3-chlorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
  • (R,E)-N-(1-(3-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
  • (R,E)-N-(1-(3-iodophenyl)ethylidene)-2-methylpropane-2-sulfinamide

Uniqueness

Compared to its analogs, (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various synthetic and research applications.

Properties

IUPAC Name

(NE)-N-[1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNOS/c1-9(14-16(15)12(2,3)4)10-6-5-7-11(13)8-10/h5-8H,1-4H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYVHAAXTPZBPB-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\S(=O)C(C)(C)C)/C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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